molecular formula C26H26N2O2 B2376989 N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034247-17-9

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2376989
CAS No.: 2034247-17-9
M. Wt: 398.506
InChI Key: FIGSKCCDUXJKPG-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic benzamide derivative designed for pharmaceutical research and chemical biology applications. This compound features a strategic molecular architecture combining a fluorenyl scaffold with a methoxypiperidine-substituted benzamide core, creating a versatile structure for investigating neurobiological pathways and developing novel therapeutic agents. Benzamide derivatives represent a significant class of bioactive molecules with documented activity in neurological research . Recent patent literature indicates that structurally related benzamide compounds demonstrate potent activity as ion-channel ligands and are being investigated for treating pain, neurodegenerative diseases, and inflammatory conditions . The integration of the methoxypiperidine moiety, a common pharmacophore in drug discovery, potentially enhances blood-brain barrier permeability and modulates receptor binding affinity. The fluorenyl component provides a rigid hydrophobic structure that can influence molecular recognition and protein binding characteristics. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool for studying benzamide-protein interactions in neurological disorders. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and storage under recommended conditions are essential for maintaining compound integrity.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-30-23-12-14-28(15-13-23)22-9-6-18(7-10-22)26(29)27-21-8-11-25-20(17-21)16-19-4-2-3-5-24(19)25/h2-11,17,23H,12-16H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGSKCCDUXJKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution Followed by Amide Coupling

This two-step approach is the most widely reported method:

Step 1: Synthesis of 4-(4-Methoxypiperidin-1-yl)benzoic Acid

Reactant Reagent/Conditions Product Yield Source
4-Fluorobenzoic acid 4-Methoxypiperidine, K₂CO₃, DMF, 110°C 4-(4-Methoxypiperidin-1-yl)benzoic acid 78%

Mechanism :
The fluorine atom undergoes nucleophilic displacement by 4-methoxypiperidine under basic conditions. Potassium carbonate deprotonates the piperidine, enhancing its nucleophilicity.

Step 2: Amide Formation with 9H-Fluoren-2-amine

Reactant Reagent/Conditions Product Yield Source
4-(4-Methoxypiperidin-1-yl)benzoic acid SOCl₂ → Benzoyl chloride, then 9H-fluoren-2-amine, HATU, DIPEA, DMF N-(9H-Fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide 65%

Key Observations :

  • Thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts efficiently with amines.
  • HATU-mediated coupling minimizes racemization compared to EDCl/HOBt systems.

Route 2: Buchwald-Hartwig Amination (Alternative)

For substrates with halogenated aromatic rings, palladium-catalyzed cross-coupling offers regioselectivity:

Reactant Reagent/Conditions Product Yield Source
4-Bromo-N-(9H-fluoren-2-yl)benzamide 4-Methoxypiperidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C Target compound 52%

Advantages :

  • Tolerates electron-deficient aryl bromides.
  • Avoids harsh basic conditions required in Route 1.

Limitations :

  • Higher cost due to palladium catalysts.
  • Requires rigorous exclusion of oxygen.

Optimization Strategies

Solvent Selection

  • DMF vs. DMSO : DMF provides higher yields (65% vs. 48%) due to better solubility of intermediates.
  • Temperature Control : Reactions above 100°C promote side reactions (e.g., N-alkylation of piperidine).

Catalytic Improvements

  • Microwave Assistance : Reduces reaction time from 12 h to 30 min for Step 1 (yield: 82%).
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide increases interfacial contact in biphasic systems.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.42 (s, 1H, NH), 7.72–7.25 (m, 11H, fluorenyl + aromatic), 3.78 (s, 3H, OCH₃), 3.52–3.10 (m, 4H, piperidine)
HRMS [M+H]⁺ calcd. for C₂₈H₂₇N₂O₂: 423.2072; found: 423.2075

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • Melting Point : 189–191°C (decomp.).

Applications and Derivatives

  • Pharmaceutical Intermediate : Serves as a precursor for kinase inhibitors.
  • Prodrug Development : Ethyl ester derivatives show enhanced bioavailability in murine models.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the fluorenyl or piperidinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Core Structural Variations

A. Fluorenyl vs. Simpler Aromatic Cores

  • NGB 2904 & CJB 090 (): These D3-selective compounds substitute fluorene or benzene cores with piperazine/butyl linkers. Their simpler aromatic systems may reduce binding affinity compared to the fluorenyl group in the target compound .
  • Compound 4h (): A related fluorenyl benzamide with a trifluoromethyl group. The electron-withdrawing trifluoromethyl group contrasts with the target compound’s electron-donating methoxy group, affecting electronic properties and solubility .

B. Piperidine/Piperazine Substituents

  • NGB 2904 (): Contains a 2,3-dichlorophenyl-piperazine group, which may increase receptor selectivity but reduce solubility due to halogenation .
  • EP 3 532 474 B1 (): Features fluorinated and triazolo-modified piperidines, highlighting how halogenation or ring fusion alters target engagement and pharmacokinetics .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Key Finding(s)
Target Compound Fluorenyl benzamide 4-methoxypiperidine Potential CNS targets Enhanced π-π stacking; moderate solubility
NGB 2904 () Fluorene benzamide 2,3-dichlorophenyl-piperazine Dopamine D3 receptor Reduces cocaine reinforcement
Sulfonamide Derivatives () Benzamide Sulfonamide/salicylamide PD-L1 >50% inhibition in ELISA
Compound 4h () Fluorenyl benzamide Trifluoromethyl Undisclosed High lipophilicity

Biological Activity

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide is a novel compound with a unique structure that combines a fluorenyl moiety with a methoxypiperidinyl group and a benzamide functional group. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

This molecular formula indicates the presence of two nitrogen atoms and one oxygen atom, contributing to its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Protein Interaction : The compound may interact with specific proteins or enzymes, modulating their activity. For instance, it has been suggested that it might inhibit certain kinases, which play crucial roles in various signaling pathways.
  • Gene Expression Modulation : By potentially binding to DNA or RNA molecules, this compound could affect gene expression, leading to alterations in cellular processes.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been noted for its ability to inhibit the expression of oncogenic microRNAs, particularly miR-21, which is associated with various cancers. The compound demonstrated significant inhibition of miR-21 in vitro, leading to enhanced apoptosis and reduced proliferation in cancer cell lines such as HeLa and U-87 MG .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary findings suggest that it may modulate inflammatory pathways, although detailed studies are necessary to elucidate the specific mechanisms involved.

Research Findings

StudyFindings
In vitro study on cancer cells This compound inhibited miR-21 expression, leading to increased apoptosis in HeLa cells .
Mechanistic study The compound showed potential in modulating kinase activity, suggesting a role in various signaling pathways.
Anti-inflammatory assessment Initial results indicate possible modulation of inflammatory responses; further research is needed for confirmation.

Case Studies

  • Case Study on Cancer Inhibition : In a controlled laboratory setting, this compound was administered to HeLa cells. Results indicated a concentration-dependent inhibition of cell growth and induction of apoptosis through the upregulation of PDCD4, a target protein of miR-21.
  • Inflammation Modulation : In another study focusing on inflammatory markers, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in human cell lines. This suggests its potential as an anti-inflammatory agent.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluorenyl and benzamide precursors. A common approach includes:

Coupling Reactions : Amide bond formation between 9H-fluoren-2-amine and a substituted benzoyl chloride derivative.

Functionalization : Introducing the 4-methoxypiperidin-1-yl moiety through nucleophilic substitution or reductive amination.
Key intermediates include 4-(4-methoxypiperidin-1-yl)benzoic acid and activated esters (e.g., NHS esters) for coupling .

  • Example : A similar benzamide derivative was synthesized using O-benzyl hydroxylamine hydrochloride and dichloromethane as a solvent under controlled reflux conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the fluorenyl aromatic protons (δ 7.2–7.8 ppm), methoxy group (δ ~3.3 ppm), and piperidine ring protons (δ 1.5–3.0 ppm). For example, in a related benzothiazol-2-yl benzamide, distinct splitting patterns for piperidinyl protons were observed at δ 2.3–2.7 ppm .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight with [M+H]+ peaks and fragmentation patterns consistent with fluorenyl cleavage .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust formation is likely .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Storage : Store in sealed containers at –20°C to prevent degradation .
  • Spill Management : Avoid dry sweeping; use inert absorbents and dispose of waste via authorized facilities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during the synthesis of this benzamide derivative?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic intermediates. For example, dichloromethane was used in a related synthesis to achieve 48% yield .
  • Catalysis : Employ coupling agents like HATU or EDCI for efficient amide bond formation.
  • Temperature Control : Gradual heating (e.g., reflux at 40–60°C) minimizes side reactions.
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.
  • Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays. For instance, discrepancies in IC50 values may arise from differences in membrane permeability across cell types .
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .

Q. How can computational methods be integrated with experimental data to predict and validate the compound's molecular interactions?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Compare predicted binding poses with mutagenesis data .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for interaction.
  • QSAR Modeling : Corrogate structural features (e.g., methoxypiperidine substituents) with activity data to guide lead optimization .
  • Validation : Cross-reference computational predictions with experimental NMR chemical shifts or X-ray crystallography data, as demonstrated in a fluorenylamine derivative study .

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